molecular formula C14H18O3 B8732395 Ethyl 2-(4-vinylphenoxy)isobutyrate CAS No. 52179-09-6

Ethyl 2-(4-vinylphenoxy)isobutyrate

Cat. No.: B8732395
CAS No.: 52179-09-6
M. Wt: 234.29 g/mol
InChI Key: BYZWKIOOOBNGRO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-vinylphenoxy)isobutyrate (CAS 52179-09-6) is a specialty organic compound with the molecular formula C 14 H 18 O 3 and a molecular weight of 234.29 g/mol . It is characterized by a unique structure that incorporates both an ethyl isobutyrate group and a vinylphenoxy group. This molecular architecture suggests its primary research value lies in the field of polymer science, particularly as a potential monomer or intermediate in the synthesis of advanced polymeric materials. The compound can be analyzed using reverse-phase (RP) HPLC methods, as demonstrated on the Newcrom R1 column, with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . Compounds with vinyl functional groups are often employed in controlled/"living" radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization) . These methods are crucial for producing polymers with well-defined structures, controlled molecular weights, and narrow dispersity, which are valuable for creating bespoke materials for applications in biomedicine, coatings, and advanced surfactants . This product is provided for research purposes exclusively. It is NOT intended for use in diagnostic or therapeutic procedures, nor for any form of human or animal consumption. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

52179-09-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H18O3/c1-5-11-7-9-12(10-8-11)17-14(3,4)13(15)16-6-2/h5,7-10H,1,6H2,2-4H3

InChI Key

BYZWKIOOOBNGRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the core isobutyrate ester structure but differ in substituents on the phenoxy ring:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Ethyl 2-(4-vinylphenoxy)isobutyrate -CH=CH₂ C₁₃H₁₆O₃ 220.27 (calculated) Vinyl group (reactivity, polymer applications)
Ethyl clofibrate (Ethyl 2-(4-chlorophenoxy)isobutyrate) -Cl C₁₂H₁₅ClO₃ 242.70 Chloro group (electron-withdrawing, pharmaceutical activity)
Phenethyl isobutyrate -CH₂CH₂C₆H₅ C₁₂H₁₆O₂ 192.25 Phenyl ethyl group (fragrance, flavoring)
Ethyl isobutyrate -CH(CH₃)₂ C₆H₁₂O₂ 116.16 Simple alkyl ester (solvent, flavoring)

Key Observations :

  • The vinyl group in this compound introduces unsaturation, enhancing reactivity for polymerization compared to saturated analogs like ethyl clofibrate .
  • Chloro substituents (ethyl clofibrate) confer biological activity, as seen in PPARγ modulation for antidiabetic applications .
  • Phenyl ethyl groups (phenethyl isobutyrate) improve hydrophobicity and aroma retention, making them ideal for fragrances .

Physicochemical Properties

Volatility and Vapor Pressure
Compound Vapor Pressure (mm Hg) Boiling Point (°C) Log P (Octanol-Water)
Ethyl isobutyrate 40.0 at 33.8°C 112–113 1.26
Butyl acetate 15.0 at 25°C 126–128 1.82
Phenethyl isobutyrate < 0.1 (estimated) ~250 (estimated) 3.50
This compound ~5–10 (estimated) ~220–240 (estimated) 2.8–3.2 (estimated)

Sources : Ethyl isobutyrate data from ; butyl acetate comparison from ; phenethyl isobutyrate estimated based on structural analogs .

Trends :

  • Bulky substituents (e.g., phenoxy groups) reduce volatility. This compound is less volatile than ethyl isobutyrate but more volatile than phenethyl isobutyrate due to the vinyl group’s moderate steric effects .
  • Lower vapor pressure correlates with longer-lasting fragrance retention, as seen in phenethyl isobutyrate .

Key Insights :

  • The vinyl group in this compound positions it for niche applications in reactive resins or adhesives, whereas chloro derivatives like ethyl clofibrate face regulatory scrutiny .
  • Phenethyl isobutyrate dominates in premium fragrances due to its floral, fruity notes and low volatility .

Implications :

  • This compound’s safety profile is likely comparable to ethyl isobutyrate but requires empirical validation due to its reactive vinyl group .

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 2-(4-vinylphenoxy)isobutyrate in a laboratory setting?

Methodological Answer:
The synthesis typically involves esterification of 2-(4-vinylphenoxy)isobutyric acid with ethanol under acidic or catalytic conditions. A common approach includes:

  • Step 1: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
  • Step 2: Reaction of the acid chloride with ethanol in anhydrous conditions, often with a base (e.g., pyridine) to neutralize HCl.
  • Step 3: Purification via vacuum distillation or column chromatography to isolate the ester.
    Key Considerations:
  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Ensure exclusion of moisture to prevent hydrolysis of the acid chloride .
  • For analogs like Clofibrate (ethyl 2-(4-chlorophenoxy)isobutyrate), similar esterification protocols are validated, suggesting applicability to the vinyl derivative .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify vinyl protons (δ 5.0–6.0 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet for ethyl).
    • ¹³C NMR: Confirm the ester carbonyl (δ ~170 ppm) and vinyl carbons (δ ~120–140 ppm).
  • IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹).
  • Mass Spectrometry (MS): Use electron ionization (EI) to observe molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₁₄H₁₈O₃).
    Validation: Compare with spectral data of structurally similar esters, such as ethyl 2-methylpropionate or Clofibrate derivatives .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Use PPE (gloves, goggles) to prevent skin/eye irritation, as observed with ethyl isobutyrate analogs .
    • Avoid open flames due to flammability (flash point ~57°F for ethyl isobutyrate; extrapolate for vinyl derivative) .
    • Store in grounded, sealed containers away from oxidizers (e.g., peroxides) and bases to prevent reactivity .
  • Ventilation: Use fume hoods to limit inhalation exposure, as esters may irritate respiratory tracts .

Advanced: How does the vinylphenoxy substituent influence the chemical stability and reactivity of this compound compared to other phenoxy esters?

Methodological Answer:

  • Reactivity:
    • The vinyl group introduces potential for polymerization under heat or UV light, requiring stabilizers (e.g., hydroquinone) during storage .
    • Compared to chlorophenoxy analogs (e.g., Clofibrate), the electron-rich vinyl group may enhance susceptibility to electrophilic attack .
  • Stability Studies:
    • Conduct accelerated degradation tests (40°C/75% RH) to assess hydrolysis rates.
    • Monitor ester degradation via HPLC and compare with non-vinyl derivatives to quantify substituent effects .

Advanced: What strategies can resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

  • Source Analysis:
    • Verify compound purity (>98% via GC/HPLC) to rule out impurities skewing results .
    • Replicate experiments under controlled humidity, as microbial growth (e.g., Penicillium) in damp environments may metabolize esters, altering observed activity .
  • Dose-Response Curves:
    • Test across a concentration gradient (e.g., 0.1–100 µM) to identify threshold effects.
    • Use standardized assays (e.g., C. elegans chemotaxis for odorant studies) to ensure comparability .

Advanced: How can researchers design experiments to assess the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Vitro Metabolism:
    • Incubate the compound with liver microsomes or S9 fractions to identify phase I metabolites (e.g., hydrolysis to 2-(4-vinylphenoxy)isobutyric acid) .
    • Use LC-MS/MS to detect metabolites and quantify turnover rates.
  • In Vivo Tracking:
    • Radiolabel the ethyl or vinyl group (e.g., ¹⁴C) and monitor distribution in model organisms via autoradiography .
  • Enzyme Inhibition Studies:
    • Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm hydrolytic pathways .

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